1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid
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Overview
Description
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a chemical compound that combines a fluorinated pyrimidine ring with a piperazinone moiety, stabilized by trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as fluorinated anilines and carbonyl compounds.
Piperazinone Formation: The piperazinone moiety is introduced via cyclization reactions involving appropriate diamines and carbonyl compounds.
Coupling Reaction: The fluoropyrimidine and piperazinone units are coupled under specific conditions, often involving catalysts and solvents that facilitate the formation of the desired bond.
Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to stabilize the compound and enhance its solubility and stability.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazinone moiety may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.
Comparison with Similar Compounds
1-(5-Fluoropyrimidin-2-yl)piperazine: Lacks the piperazinone moiety, potentially altering its biological activity.
1-(5-Chloropyrimidin-2-yl)piperazin-2-one: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and biological properties.
1-(5-Fluoropyrimidin-2-yl)piperidin-2-one: Replacement of the piperazine ring with a piperidine ring may affect the compound’s pharmacokinetics and dynamics.
Uniqueness: 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is unique due to the combination of its fluorinated pyrimidine ring, piperazinone moiety, and trifluoroacetic acid stabilization. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O.C2HF3O2/c9-6-3-11-8(12-4-6)13-2-1-10-5-7(13)14;3-2(4,5)1(6)7/h3-4,10H,1-2,5H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDBJOMFALMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=C(C=N2)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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